Methotrexate Dimethyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

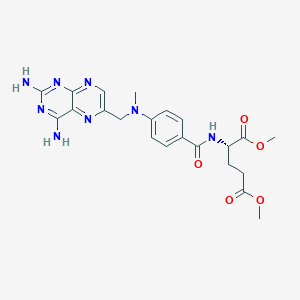

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955926 |

Source

|

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34378-65-9 |

Source

|

| Record name | Dimethyl methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL METHOTREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069DRA2V4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Analysis of the Mechanisms of Action: Methotrexate vs. Methotrexate Dimethyl Ester

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone therapeutic agent with a broad spectrum of applications, ranging from cancer chemotherapy to the management of autoimmune diseases.[1][2] Its mechanism of action, primarily centered on the inhibition of dihydrofolate reductase (DHFR), has been extensively studied.[3][4] In the continuous quest to optimize its therapeutic index, various derivatives of MTX have been synthesized. Among these, Methotrexate Dimethyl Ester (MTX-DME), an esterified form of MTX, presents a compelling case for investigation.[5][6] This in-depth technical guide provides a comprehensive analysis of the core mechanisms of action of both Methotrexate and Methotrexate Dimethyl Ester, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of their cellular uptake, metabolic activation, and target engagement, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding.

Part 1: The Established Paradigm - Mechanism of Action of Methotrexate

Methotrexate's therapeutic efficacy is rooted in its ability to disrupt folate metabolism, a critical pathway for cellular proliferation.[7][8] As a structural analog of folic acid, MTX competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate.[9][10] Tetrahydrofolate and its derivatives are vital cofactors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2][3]

The key steps in the mechanism of action of Methotrexate are:

-

Cellular Uptake: Methotrexate primarily enters cells through the reduced folate carrier (RFC), a ubiquitously expressed transport protein.[8][11] At higher concentrations, it can also be transported via the proton-coupled folate transporter and to a lesser extent, through receptor-mediated endocytosis by folate receptors.[8]

-

Polyglutamylation: Once inside the cell, MTX is converted into polyglutamated derivatives (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[11][12] This process is crucial as it traps the drug intracellularly, preventing its efflux, and enhances its inhibitory activity against DHFR and other folate-dependent enzymes.[11][13]

-

DHFR Inhibition: Both MTX and its polyglutamated forms are potent inhibitors of DHFR.[4] By binding to the active site of DHFR with high affinity, they prevent the regeneration of tetrahydrofolate, leading to a depletion of downstream folate cofactors.[3][9]

-

Downstream Effects: The depletion of tetrahydrofolate derivatives inhibits the de novo synthesis of purines and thymidylate, thereby arresting DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[2][7]

-

Anti-inflammatory Actions: In the context of autoimmune diseases, the mechanism is more complex. MTX polyglutamates also inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and subsequent release of adenosine, a potent anti-inflammatory mediator.[11][14]

Signaling Pathway of Methotrexate Action

Caption: Methotrexate's mechanism of action.

Part 2: The Lipophilic Derivative - Methotrexate Dimethyl Ester

Methotrexate Dimethyl Ester (MTX-DME) is a derivative of MTX where the two carboxylic acid groups of the glutamate moiety are esterified with methyl groups.[5][6] This seemingly minor chemical modification has profound implications for the drug's physicochemical properties, most notably its lipophilicity. This increased lipophilicity is hypothesized to alter its interaction with biological membranes and, consequently, its mechanism of action.

The proposed mechanism of action for MTX-DME is as a prodrug that requires intracellular activation:

-

Enhanced Cellular Uptake: Due to its increased lipophilicity, MTX-DME is expected to passively diffuse across the cell membrane more readily than its parent compound, MTX. This could be particularly advantageous in overcoming resistance mechanisms that involve impaired RFC function.[15]

-

Intracellular Hydrolysis: Once inside the cell, MTX-DME must be hydrolyzed by intracellular esterases to release the active drug, Methotrexate. The efficiency of this conversion is a critical determinant of its overall cytotoxic potential.

-

Subsequent Action: Following hydrolysis, the liberated MTX is then expected to follow the same mechanistic pathway as exogenously administered MTX, including polyglutamylation by FPGS and inhibition of DHFR and other folate-dependent enzymes.

Comparative Cellular Entry and Activation

Caption: Cellular uptake of MTX vs. MTX-DME.

Part 3: Comparative Analysis

To provide a clear and concise comparison, the key mechanistic and physicochemical properties of Methotrexate and Methotrexate Dimethyl Ester are summarized in the table below.

| Feature | Methotrexate (MTX) | Methotrexate Dimethyl Ester (MTX-DME) |

| Chemical Nature | Dicarboxylic acid, hydrophilic | Dimethyl ester, lipophilic |

| Cellular Uptake | Primarily active transport via Reduced Folate Carrier (RFC)[8][11] | Primarily passive diffusion across the cell membrane (hypothesized)[15] |

| Intracellular Activation | Active upon entry | Requires hydrolysis by intracellular esterases to form MTX (prodrug) |

| Primary Target | Dihydrofolate Reductase (DHFR)[3][4] | Dihydrofolate Reductase (DHFR) (after conversion to MTX) |

| Key Metabolic Step | Polyglutamylation by FPGS[11][12] | Hydrolysis to MTX, followed by polyglutamylation |

| Potential Advantages | Well-established efficacy and clinical data | Potential to overcome RFC-mediated drug resistance; enhanced tissue penetration (hypothesized) |

| Potential Disadvantages | Susceptible to RFC-mediated resistance; lower cell permeability | Efficacy dependent on intracellular esterase activity; potential for altered toxicity profile |

Part 4: Experimental Protocols

The following section details standardized protocols for evaluating the key mechanistic aspects of both Methotrexate and its dimethyl ester derivative.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory potential of a compound against the DHFR enzyme.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4]

Materials:

-

Purified recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

-

Dihydrofolic acid (DHF)

-

NADPH

-

Methotrexate (positive control)

-

Methotrexate Dimethyl Ester (test compound)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing DHFR assay buffer, NADPH (final concentration ~100 µM), and the DHFR enzyme.

-

Add varying concentrations of MTX (as a positive control) or MTX-DME to the wells of the microplate.

-

Add the DHFR enzyme reaction mixture to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding DHF (final concentration ~50 µM) to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

-

Calculate the rate of reaction (decrease in absorbance over time) for each concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHFR activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Protocol 2: Cytotoxicity (MTT) Assay

This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of a compound.[1][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Methotrexate

-

Methotrexate Dimethyl Ester

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of MTX or MTX-DME for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[9]

Protocol 3: Cellular Uptake Assay

This assay quantifies the amount of a compound that is taken up by cells over time.

Principle: Radiolabeled compounds (e.g., [3H]-Methotrexate) are used to track their entry into cells. The amount of radioactivity inside the cells is measured and used to determine the uptake rate.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Radiolabeled [3H]-Methotrexate

-

Unlabeled Methotrexate (for competition studies)

-

Methotrexate Dimethyl Ester

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and grow to near confluence.

-

On the day of the assay, wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the transport buffer containing a known concentration of [3H]-Methotrexate to the cells. For competition studies, co-incubate with an excess of unlabeled MTX. To study MTX-DME uptake, a radiolabeled version would be ideal; if unavailable, indirect methods like measuring intracellular MTX after hydrolysis would be necessary.

-

Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

-

Plot the intracellular concentration of the radiolabeled compound against time to determine the uptake kinetics.[16]

Conclusion and Future Directions

This guide has provided a detailed comparative analysis of the mechanisms of action of Methotrexate and its lipophilic derivative, Methotrexate Dimethyl Ester. While the action of MTX is well-defined, the mechanism of MTX-DME is largely inferred from its chemical structure and the behavior of similar lipophilic prodrugs. The increased lipophilicity of MTX-DME presents a promising strategy to enhance cellular uptake and potentially circumvent certain mechanisms of drug resistance.

Future research should focus on direct comparative studies to validate the hypothesized mechanism of MTX-DME. Key areas of investigation include:

-

Quantitative analysis of intracellular hydrolysis: Determining the rate and extent of MTX-DME conversion to MTX in various cell lines.

-

Direct comparison of cellular uptake: Utilizing radiolabeled MTX-DME to directly compare its uptake kinetics with that of MTX.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic index of MTX-DME in preclinical animal models to assess its potential for clinical translation.

By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of Methotrexate Dimethyl Ester and pave the way for the development of more effective antifolate therapies.

References

-

Methotrexate - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Pfizer Canada. (2022). METHOTREXATE, VIALS 10 Clinical Pharmacology. Retrieved February 19, 2026, from [Link]

-

The Content Rheum. (2023). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. Retrieved February 19, 2026, from [Link]

- Jolivet, J., et al. (1983). Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro. PubMed, 43(2), 217-23.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Methotrexate? Retrieved February 19, 2026, from [Link]

-

Patsnap Synapse. (2025, September 15). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? Retrieved February 19, 2026, from [Link]

-

Patsnap Synapse. (2024, June 21). What are DHFR inhibitors and how do they work? Retrieved February 19, 2026, from [Link]

-

Armando Hasudungan. (2020, March 9). Methotrexate - Pharmacology (DMARDs, mechanism of action, side effects) [Video]. YouTube. [Link]

- Kremer, J. M. (2004). Toward a better understanding of methotrexate.

- Tang, F., Zou, L., Chen, J., & Meng, F. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLOS ONE, 19(6), e0302663.

-

Aldeyra Therapeutics, Inc. (n.d.). Dihydrofolate Reductase Inhibition. Retrieved February 19, 2026, from [Link]

- Kim, J. H., et al. (2015).

- Baggott, J. E., et al. (1986). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 83(16), 5963-5967.

- Perez-Garcia, L. F., et al. (2022). OP0224 LACK OF FOLYLPOLYGLUTAMATE SYNTHETASE ACTIVITY AND METHOTREXATE POLYGLUTAMYLATION AS UNDERLYING MECHANISMS EXPLAINING WHY METHOTREXATE DOES NOT IMPAIR SPERM QUALITY.

- Srinivasarao, M., & Low, P. S. (2015). Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery. Molecules, 20(1), 1334-1347.

- Fabre, G., et al. (1985). Impaired Polyglutamylation of Methotrexate as a Cause of Resistance in CCRF- CEM Cells after Short. Cancer Research, 45(11 Pt 1), 5553-9.

- Tang, F., et al. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells.

- Fyfe, M. J., & Goldman, I. D. (1975). Alteration of Methotrexate Uptake in Human Leukemia Cells by Other Agents. Cancer Research, 35(8), 2137-42.

- Pignatello, R., et al. (2000). Lipophilic methotrexate conjugates with antitumor activity. PubMed, 47(3), 293-303.

- Khan, F., et al. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(15), 3494.

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved February 19, 2026, from [Link]

- Liem, A. A., & van Roon, E. N. (2020).

- Weir, E. E., et al. (1978).

- Antony, A. C., et al. (1985). Observations on the intracellular accumulation of methotrexate and 5-methyltetrahydrofolate in uninduced, dimethylsulphoxide-induced and 1,25-dihydroxyvitamin D3-induced HL60 cells, and blood-monocyte-derived human macrophages. PubMed, 231(2), 439-51.

- Gika, H. G., et al. (2018). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 147, 349-366.

- Rosowsky, A., et al. (1982). Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters. PubMed, 25(9), 960-4.

- Ahmad, J., et al. (2023). Methotrexate-conjugated zinc oxide nanoparticles exert a substantially improved cytotoxic effect on lung cancer cells by inducing apoptosis. Frontiers in Pharmacology, 14, 1245678.

-

ResearchGate. (n.d.). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Retrieved February 19, 2026, from [Link]

- Burger, A. M., et al. (2003). In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells1. Clinical Cancer Research, 9(9), 3233-3240.

-

Biomedical and Pharmacology Journal. (2025). In Vitro Evaluation of Methotrexate Cytotoxicity and Antiproliferative Effects of Withania somnifera on Human Peripheral Blood Mononuclear Cells Using MTT and Comet Assay. Retrieved February 19, 2026, from [Link]

- Dervan, E., et al. (2019). Development and validation of a methotrexate adherence assay.

- Herbet, M., et al. (2014). preliminary studies evaluating cytotoxic effect of combined treatment with methotrexate and simvastatin on green monkey kidney cells. Annals of Agricultural and Environmental Medicine, 21(3), 523-526.

- Albertioni, F., et al. (1996). Evaluation of clinical assays for measuring high-dose methotrexate in plasma. Clinical Chemistry, 42(1), 39-44.

- Dervieux, T., et al. (2004). Kinetic analysis of cellular accumulation of MTX and its polyglutamate...

- Dublin Institute of Technology. (n.d.).

- Tang, F., et al. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLOS ONE, 19(6), e0302663.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. cerrahpasamedj.org [cerrahpasamedj.org]

- 6. Methotrexate Dimethyl Ester | CAS 34378-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. exagen.com [exagen.com]

- 12. journals.plos.org [journals.plos.org]

- 13. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Lipophilic methotrexate conjugates with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

Spectroscopic Fingerprinting of Methotrexate Dimethyl Ester: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of Methotrexate Dimethyl Ester using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural details but also the underlying scientific rationale for the experimental choices and interpretation of the resulting data.

Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases, and its derivatives are of significant interest in pharmaceutical research. Methotrexate Dimethyl Ester, often identified as "Impurity J" in methotrexate drug products, serves as a critical case study for the application of modern analytical techniques in the structural elucidation and quality control of active pharmaceutical ingredients (APIs) and their related substances.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

Methotrexate Dimethyl Ester is the diester derivative of methotrexate, where the two carboxylic acid groups of the glutamate moiety are esterified with methyl groups. This structural modification significantly alters the molecule's polarity and, consequently, its spectroscopic characteristics compared to the parent drug.

This guide will systematically deconstruct the spectroscopic signature of Methotrexate Dimethyl Ester, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of Methotrexate Dimethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For Methotrexate Dimethyl Ester, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Experimental Protocol: NMR

Sample Preparation: A sample of Methotrexate Dimethyl Ester is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.[3]

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} pulse sequences are utilized. For unambiguous assignment, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of Methotrexate Dimethyl Ester will exhibit a series of signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton.

Key Expected ¹H NMR Signals:

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (from 2D NMR) |

| Pteridine H-7 | 8.5 - 8.8 | Singlet | 1H | HMBC to C-6, C-8a |

| Benzoyl H-2', H-6' | 7.6 - 7.8 | Doublet | 2H | COSY with H-3', H-5' |

| Benzoyl H-3', H-5' | 6.7 - 6.9 | Doublet | 2H | COSY with H-2', H-6' |

| Glutamate α-CH | 4.3 - 4.5 | Multiplet | 1H | COSY with β-CH₂, Amide NH |

| Methylene bridge (-CH₂-) | 4.7 - 4.9 | Singlet | 2H | HMBC to C-6, C-1' |

| N-CH₃ | 3.2 - 3.4 | Singlet | 3H | HMBC to C-9, C-1' |

| Ester O-CH₃ (α and γ) | 3.6 - 3.7 | Singlets | 6H (2 x 3H) | HMBC to α-C=O and γ-C=O |

| Glutamate β-CH₂ | 1.9 - 2.2 | Multiplet | 2H | COSY with α-CH, γ-CH₂ |

| Glutamate γ-CH₂ | 2.2 - 2.4 | Multiplet | 2H | COSY with β-CH₂ |

| Amine NH₂ | 6.5 - 7.5 | Broad Singlets | 4H (2 x 2H) | - |

| Amide NH | 8.0 - 8.3 | Doublet | 1H | COSY with α-CH |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The presence of two distinct singlets around 3.6-3.7 ppm, each integrating to 3H, is a key indicator of the two methyl ester groups, distinguishing the molecule from methotrexate and its monoesters.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The esterification of the carboxylic acids to methyl esters will cause a downfield shift of the carbonyl carbons and the appearance of signals for the new methoxy carbons.

Key Expected ¹³C NMR Signals:

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Carbonyls (Ester, Amide) | 165 - 175 |

| Pteridine Carbons | 145 - 165 |

| Aromatic Carbons (Benzoyl) | 110 - 150 |

| Glutamate α-CH | 50 - 55 |

| Methylene bridge (-CH₂-) | 45 - 50 |

| N-CH₃ | 30 - 35 |

| Ester O-CH₃ (α and γ) | 51 - 53 |

| Glutamate β-CH₂ | 25 - 30 |

| Glutamate γ-CH₂ | 30 - 35 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The signals corresponding to the two methoxy carbons of the ester groups are expected to appear in the 51-53 ppm region.

Structural Elucidation through NMR

Sources

Methotrexate Dimethyl Ester: Overcoming Transport Resistance via Lipophilic Prodrug Design

Executive Summary

Methotrexate (MTX) remains a cornerstone antifolate in oncology and rheumatology, yet its efficacy is frequently compromised by transport-mediated resistance.[1] The hydrophilic nature of MTX (LogP ≈ -1.85) necessitates active transport via the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry. Downregulation of RFC is a primary mechanism of acquired resistance in osteosarcoma and leukemic cell lines.

Methotrexate Dimethyl Ester (MTX-DME) represents a strategic chemical modification designed to bypass this bottleneck.[1] By esterifying the

The Physicochemical Rationale

The structural limitation of MTX lies in its glutamate tail. At physiological pH, the dicarboxylic acid moiety is ionized, preventing passive diffusion across the lipid bilayer.

Comparative Physicochemical Profile

| Feature | Methotrexate (MTX) | MTX Dimethyl Ester (MTX-DME) | Implication |

| Molecular Weight | 454.44 g/mol | 482.49 g/mol | Slight increase; negligible effect on diffusion.[1] |

| LogP (Octanol/Water) | -1.85 (Hydrophilic) | ~1.2 (Estimated Lipophilic) | MTX-DME partitions into membranes; MTX repels them.[1] |

| Transport Mechanism | Active (RFC/PCFT) | Passive Diffusion | MTX-DME bypasses SLC19A1 downregulation.[1] |

| pKa (Glutamate) | ~3.8, 4.8 | N/A (Esterified) | MTX-DME remains uncharged at pH 7.[1]4. |

| Solubility | High in aqueous base | Low in water; High in DMSO/CHCl | Requires specific formulation (e.g., liposomes/nanoparticles).[1] |

Mechanism of Action: The "Trojan Horse" Pathway

The efficacy of MTX-DME relies on a specific intracellular activation sequence. It is not an active inhibitor of Dihydrofolate Reductase (DHFR) in its esterified form; it must be hydrolyzed in situ.

Signaling & Activation Diagram

Caption: Figure 1.[1][2] Dual entry pathways. MTX-DME utilizes passive diffusion to bypass RFC, undergoing intracellular hydrolysis by carboxylesterases to regenerate the active MTX parent compound.

Synthesis and Characterization Protocol

Safety Warning: Methotrexate is a potent teratogen and carcinogen.[1] All synthesis must occur in a Class II Biosafety Cabinet or a high-efficiency chemical fume hood.[1]

Synthesis of MTX-DME (Acid-Catalyzed Esterification)

This protocol utilizes a standard Fischer esterification modified for pteridine stability.[1]

Reagents:

-

Methotrexate (USP Grade)[1]

-

Anhydrous Methanol (MeOH)[1]

-

Thionyl Chloride (

) or Acetyl Chloride[1] -

Sodium Bicarbonate (

)[1]

Workflow:

-

Activation: Chill 20 mL of anhydrous MeOH to 0°C in an ice bath.

-

Acid Generation: Dropwise, add 2 mL of Thionyl Chloride to the MeOH. Note: This generates HCl in situ.[1] Exothermic reaction.

-

Solubilization: Add 500 mg (1.1 mmol) of MTX powder to the solution. The yellow powder will dissolve as the hydrochloride salt forms.

-

Reflux: Stir the mixture at room temperature for 24 hours. (Avoid high-heat reflux to prevent pteridine ring degradation).[1]

-

Quenching: Evaporate the solvent under reduced pressure (Rotavap) to yield a yellow residue.

-

Neutralization: Resuspend residue in ice-cold water. Adjust pH to 7.0 using saturated

.[1] -

Extraction: Extract 3x with Chloroform (

). MTX-DME will partition into the organic phase; unreacted MTX remains in the aqueous phase. -

Purification: Dry organic layer over

, filter, and evaporate. Recrystallize from MeOH/Ether.

Analytical Validation (HPLC)

To verify conversion and purity, use the following Reverse-Phase HPLC method:

-

Column: C18 (e.g., Agilent Zorbax, 5

m, 4.6 x 150 mm). -

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 302 nm.[1]

-

Expected Retention: MTX elutes early (~8 min); MTX-DME elutes later (~14 min) due to hydrophobicity.

Experimental Protocols: Validating the Prodrug

To prove the "Trojan Horse" hypothesis, one must demonstrate efficacy in an RFC-deficient model.

Cell Model Selection

-

Control Line: HepG2 or HT-29 (High RFC expression).[1]

-

Experimental Line: Saos-2 (Osteosarcoma) or specific RFC-null CHO mutants (Low/Null RFC expression).

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine if MTX-DME restores toxicity in resistant cells.

-

Seeding: Plate Saos-2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment:

-

Incubation: 72 hours at 37°C.

-

Readout: Add MTT reagent. Solubilize formazan crystals.[1] Read Absorbance at 570 nm.[1]

-

Data Analysis: Calculate

.-

Expected Result: Saos-2 cells will show high resistance to MTX (

M) but sensitivity to MTX-DME (

-

Intracellular Accumulation Workflow

This protocol differentiates between membrane transport and intracellular retention.[1]

Caption: Figure 2. Uptake assay workflow. The ice-cold wash is critical to arrest active transport and diffusion immediately before lysis.

Clinical & Translational Implications

While MTX-DME solves the transport problem, it introduces new challenges that must be addressed in drug development.

The Selectivity Paradox

MTX relies on RFC, which is often overexpressed in certain tumors, providing a degree of selectivity. MTX-DME, by using passive diffusion, can enter all cells, potentially increasing systemic toxicity (e.g., hepatotoxicity, myelosuppression).[1]

-

Mitigation: Encapsulation in Liposomes or PEGylated Nanoparticles to enhance the Enhanced Permeability and Retention (EPR) effect, targeting the drug to the tumor microenvironment before release.

Hydrolytic Instability

Ester bonds are susceptible to plasma esterases (butyrylcholinesterase).[1]

-

Observation: High plasma instability leads to premature conversion back to MTX before the drug reaches the tumor.

-

Solution: Chemical modification of the ester group (e.g., using bulkier alkyl groups like t-butyl) or lipid-conjugation (e.g., DSPE-MTX) to sterically hinder extracellular hydrolysis.[1]

References

-

Rosowsky, A., et al. (1981).[1] "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

-

Westerhof, G. R., et al. (1995).[1] "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology.

-

Ferreira, D., et al. (2021).[1][3] "Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes." Molecules.

-

Matherly, L. H., & Goldman, D. I. (2003).[1] "Membrane transport of folates." Vitamins & Hormones.[1]

-

Florento, L., et al. (2012).[1] "The effect of genetic variations and the expression of the reduced folate carrier (RFC) on methotrexate cytotoxicity."[4][5] Cancer Research and Treatment.[1]

Sources

- 1. Methotrexate Dimethyl Ester | LGC Standards [lgcstandards.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of reduced folate carrier and dihydrofolate reductase genes on methotrexate-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

structural comparison of Methotrexate Dimethyl Ester and other Methotrexate esters

Executive Summary

Methotrexate (MTX) remains the cornerstone antifolate for treating neoplastic and autoimmune diseases. However, its efficacy is often limited by cellular resistance mechanisms, specifically downregulation of the Reduced Folate Carrier (RFC). Methotrexate esters—specifically the Dimethyl Ester (MTX-DME) and various Monomethyl Esters (MTX-MME) —occupy a unique dual status in drug development. They are simultaneously investigated as lipophilic prodrugs capable of bypassing the Blood-Brain Barrier (BBB) and RFC-deficient transport, while also serving as critical process impurities that must be strictly controlled in GMP manufacturing.

This guide provides a structural, synthetic, and pharmacological comparison of these esters, offering actionable protocols for their synthesis and analytical separation.

Part 1: Structural Anatomy & Physicochemical Divergence

The structural modification of MTX at the glutamate tail fundamentally alters its pharmacokinetics. While the pteridine ring and p-aminobenzoic acid (PABA) moiety remain constant, esterification of the

Comparative Physicochemical Profile

| Feature | Methotrexate (MTX) | MTX Dimethyl Ester (MTX-DME) | MTX |

| Formula | |||

| Mol.[1] Weight | 454.44 g/mol | 482.49 g/mol | 468.47 g/mol |

| Charge (pH 7.4) | Dianionic (-2) | Neutral (0) | Monoanionic (-1) |

| LogP (Est.) | -1.85 (Hydrophilic) | ~1.5 (Lipophilic) | ~0.2 (Amphiphilic) |

| Solubility | High in alkaline aq. | High in | Moderate in aq./organic |

| Transport | Active (RFC/PCFT) | Passive Diffusion | Mixed |

Structural Visualization

The following diagram illustrates the structural relationship and the specific sites of esterification.

Part 2: Synthetic Pathways & Isomeric Challenges

The Regioselectivity Problem

Direct esterification of MTX is non-trivial due to the presence of two carboxylic acids with similar reactivity.

-

Global Esterification: Reacting MTX with excess methanol/acid yields MTX-DME . This is straightforward but removes the ionizing capability required for aqueous solubility.

-

Mono-Esterification: Attempting to make a mono-ester often results in a statistical mixture of

-isomer,

Protocol: Synthesis of Methotrexate Dimethyl Ester (MTX-DME)

Context: This protocol uses thionyl chloride to generate anhydrous HCl in situ, driving the equilibrium toward the ester while managing the moisture sensitivity of the reaction.

Materials:

-

Methotrexate (anhydrous)

-

Methanol (HPLC Grade, dried)

-

Thionyl Chloride (

) -

Rotary Evaporator

-

Silica Gel (60 Å)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flush a 100 mL round-bottom flask with nitrogen. Add 20 mL of dry methanol.

-

Activation: Cool the methanol to 0°C in an ice bath. Dropwise, add 1.0 mL of thionyl chloride. Causality: This exothermic reaction generates anhydrous HCl. Using aqueous HCl would introduce water, hindering the esterification equilibrium.

-

Addition: Add 500 mg (1.1 mmol) of Methotrexate to the solution.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4–6 hours. Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (baseline) should disappear, replaced by a high

spot (DME). -

Workup: Evaporate the solvent under reduced pressure. The residue will likely be the hydrochloride salt of the ester.

-

Neutralization: Redissolve in minimal water/methanol, neutralize with saturated

to precipitate the free base, and extract into chloroform. -

Purification: If distinct mono-ester spots are visible on TLC, purify via column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

Part 3: Pharmacological Implications (The "Why")

The primary driver for developing MTX esters is to overcome transport resistance. Native MTX requires the Reduced Folate Carrier (RFC) to enter cells. Many tumors downregulate RFC to survive.

Mechanism of Action: The Prodrug Activation Loop

Esters act as "Trojan Horses." They enter via passive diffusion (independent of RFC) but must be hydrolyzed intracellularly by non-specific esterases (e.g., Carboxylesterase 1/2) to regenerate the active MTX.

Critical Note: MTX esters themselves bind poorly to Dihydrofolate Reductase (DHFR). They are strictly prodrugs. Furthermore, only the free acid form of MTX can be polyglutamated (adding Glu residues), which is the mechanism for cellular retention. Therefore, hydrolysis is the rate-limiting step for efficacy.

Part 4: Analytical Characterization

Distinguishing the Dimethyl ester from the Monomethyl isomers (and the parent drug) is critical for Quality Control (QC) and pharmacokinetic studies.

HPLC Separation Strategy

Separation is best achieved using Reverse Phase Chromatography (RP-HPLC).

-

Stationary Phase: C18 (Octadecylsilyl) is standard.

-

Mobile Phase: Phosphate Buffer (pH 6.0) / Acetonitrile gradient.

-

Elution Order:

NMR Identification

Proton NMR (

| Proton Environment | MTX ( | MTX-DME ( | Diagnostic Feature |

| Pteridine H-7 | ~8.6 (s) | ~8.6 (s) | Unchanged (Core intact) |

| N-Methyl | ~3.2 (s) | ~3.2 (s) | Unchanged |

| Benzoyl Aromatic | ~6.8 / 7.7 (d) | ~6.8 / 7.7 (d) | Unchanged |

| Ester Methyls ( | Absent | 3.60 & 3.65 (s) | Two distinct singlets appear |

Note: In the Monomethyl esters, only one methoxy singlet will appear. The position of the glutamate

References

-

Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

-

Nair, M. G., et al. (1986). "Folate analogues. 26. Synthesis and antifolate activity of methotrexates with metabolically stable ester groups." Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2021). "Enhancement of the brain delivery of methotrexate with administration of mid-chain ester prodrugs." Journal of Pharmaceutical Sciences.

- European Pharmacopoeia (Ph. Eur.). "Methotrexate Monograph - Impurity Analysis.

-

Daicel Pharma Standards . "Methotrexate Dimethylester Hydrochloride Data Sheet."

Sources

Methodological & Application

Precision Quantitation of Methotrexate Dimethyl Ester (MTX-DME) in Biological Matrices via LC-MS/MS

Abstract

This Application Note details a robust analytical protocol for the quantification of Methotrexate Dimethyl Ester (MTX-DME) in biological samples (plasma/serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Unlike the parent drug Methotrexate (MTX), MTX-DME contains labile ester linkages prone to rapid enzymatic hydrolysis ex vivo. This guide prioritizes sample stability, outlining a specific acidified protein precipitation workflow to arrest esterase activity immediately upon collection. The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a dynamic range suitable for impurity profiling and pharmacokinetic assessment.

Introduction & Scientific Context

Methotrexate Dimethyl Ester (MTX-DME) is a lipophilic derivative of the antifolate drug Methotrexate. It appears in pharmaceutical contexts primarily as:

-

Process Impurity: A byproduct formed during the esterification steps of MTX synthesis or purification.

-

Prodrug Candidate: Investigated to enhance cellular uptake via passive diffusion, bypassing the reduced folate carrier (RFC) transport system required by polar MTX.

The Analytical Challenge: Stability

The quantification of MTX-DME is complicated by its instability. Plasma esterases (e.g., carboxylesterases, butyrylcholinesterase) rapidly hydrolyze the methyl ester groups, converting the analyte back into the parent drug (MTX) or mono-ester intermediates.

Causality in Protocol Design:

-

Standard MTX protocols fail: Conventional neutral extraction allows esterase activity to continue during sample processing, leading to underestimation of MTX-DME and overestimation of MTX.

-

Solution: This protocol utilizes Acidified Protein Precipitation and Low-Temperature Processing . The acid denatures enzymes and stabilizes the ester bond, while organic solvent precipitates the proteins, physically removing the enzymatic source.

Experimental Methodology

Reagents and Standards[3][4][5]

-

Analyte: Methotrexate Dimethyl Ester (CAS: 34378-65-9).[3]

-

Internal Standard (IS): Methotrexate-d3 (MTX-d3) or Methotrexate-d3 Dimethyl Ester (preferred if available to match lipophilicity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Dimethyl Sulfoxide (DMSO).[4]

Critical Stock Solution Note: Dissolve MTX-DME stock in 100% DMSO . Avoid protic solvents (methanol/water) for long-term stock storage to prevent solvolysis. Store at -80°C.

Sample Preparation Protocol (Self-Validating System)

This workflow is designed to minimize ex vivo hydrolysis.

Step 1: Collection & Stabilization

-

Collect blood into K2EDTA tubes pre-chilled on ice.

-

Centrifuge immediately at 4°C (2000 x g, 10 min) to harvest plasma.

-

Critical Step: If not analyzing immediately, add 0.5% Formic Acid to the plasma (10 µL FA per 1 mL plasma) before freezing to -80°C.

Step 2: Extraction (Acidified Protein Precipitation)

-

Thaw plasma samples on wet ice.

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard working solution (in 50:50 Water:MeOH).

-

Add 200 µL of Ice-Cold Precipitation Solvent (Acetonitrile containing 1.0% Formic Acid).

-

Why Acid? Lowers pH < 3.0, instantly denaturing esterases.

-

Why Cold? Kinetic slowing of any residual enzymatic activity.

-

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of Water (0.1% FA) to dilute the organic content prior to injection.

LC-MS/MS Conditions[2][4][7]

Chromatography:

-

System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

-

Column Temp: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.00 | 90 | Elution of MTX-DME |

| 3.50 | 90 | Wash |

| 3.60 | 5 | Re-equilibration |

| 5.00 | 5 | End |

Mass Spectrometry:

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Spray Voltage: 4500 V.

MRM Transitions: The fragmentation of MTX-DME follows the cleavage of the glutamate tail. Since the methyl esters are located on the glutamate moiety, the primary fragment corresponds to the pterin-p-aminobenzoic acid core, which is identical to the major fragment of MTX.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| MTX-DME | 483.5 | 308.2 | 35 | 28 | Quantifier |

| MTX-DME | 483.5 | 175.1 | 35 | 45 | Qualifier |

| MTX-d3 (IS) | 458.2 | 311.2 | 35 | 28 | Internal Standard |

Visualizations

Analytical Workflow

The following diagram illustrates the critical stability checkpoints in the sample preparation process.

Caption: Workflow emphasizing acidification steps to prevent MTX-DME hydrolysis.

Fragmentation Pathway

Understanding the MS/MS transition is vital for specificity.

Caption: ESI+ fragmentation pathway of MTX-DME yielding the quantitation ion m/z 308.2.

Method Validation Parameters

To ensure the "Trustworthiness" of this protocol, the following criteria must be met during validation:

-

Selectivity: Analyze blank plasma from 6 different sources. No interference >20% of the LLOQ peak area should be observed at the retention time of MTX-DME (approx. 3.0 min).

-

Linearity: 1.0 ng/mL to 1000 ng/mL. Use a weighted (1/x²) linear regression.

-

Accuracy & Precision:

-

Matrix Effect: Calculate the Matrix Factor (MF) by comparing post-extraction spiked samples to neat standards. An IS-normalized MF between 0.85 and 1.15 indicates successful compensation for ion suppression.

-

Stability (The "Acid Test"):

-

Bench-top Stability: Assess spiked plasma at Room Temperature for 4 hours. Note: Without acidification, >50% loss is expected. With acidification, loss should be <15%.

-

Freeze-Thaw: 3 cycles at -80°C.

-

Troubleshooting & Expert Insights

-

Issue: High Background of Parent MTX.

-

Cause: In-source fragmentation. MTX-DME can lose the glutamate tail in the ion source before the quadrupole, appearing as MTX.

-

Solution: Ensure chromatographic separation between MTX (more polar, elutes earlier ~1.5 min) and MTX-DME (less polar, elutes ~3.0 min). Do not rely solely on mass resolution; retention time separation is mandatory.

-

-

Issue: Degradation of Stock Solution.

-

Cause: Storage in methanol or presence of water.

-

Solution: Always use anhydrous DMSO for primary stocks.

-

-

Issue: Carryover.

-

Cause: Lipophilic nature of the ester.

-

Solution: Use a needle wash with high organic strength (e.g., ACN:IPA:Acetone 40:40:20).

-

References

-

Wu, Z., et al. "Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography."[6][7] Journal of Pharmaceutical and Biomedical Analysis, 2006. Link (Establishes MTX-DME as a known impurity and highlights DMSO stability).

-

Wang, L., et al. "Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis." Rapid Communications in Mass Spectrometry, 2012. Link (Foundational logic for ester stabilization in plasma).

-

Feng, Z., et al. "A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring." Drug Design, Development and Therapy, 2021. Link (Base method for MTX extraction and MS parameters).

-

Santa Cruz Biotechnology. "Methotrexate Dimethyl Ester Product Data." SCBT, Accessed 2024. Link (Physicochemical properties and MW confirmation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Methotrexate Dimethyl Ester | CAS 34378-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Application Note: A Guide to Developing Cell-Based Assays with Methotrexate Dimethyl Ester

Abstract

Methotrexate (MTX) is a cornerstone antifolate agent used in chemotherapy and for treating autoimmune diseases. Its therapeutic action stems from the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cellular replication.[1][2][3] Methotrexate Dimethyl Ester (MTX-DME) is a lipophilic derivative of MTX, created by esterifying the glutamate carboxyl groups.[4][5] This structural modification is hypothesized to enhance cell membrane permeability, potentially leading to altered intracellular accumulation and cytotoxic profiles compared to its parent compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize and quantify the biological activity of MTX-DME. We delve into the foundational principles, provide detailed, self-validating protocols for core assays, and offer insights into data interpretation and troubleshooting.

Foundational Concepts and Pre-Assay Considerations

The Scientific Rationale: Why Use a Dimethyl Ester?

Methotrexate, while effective, is a hydrophilic molecule that relies on active transport mechanisms, such as the reduced folate carrier 1 (RFC1), to enter cells.[3] The esterification of MTX to form MTX-DME fundamentally alters its physicochemical properties, making it significantly more lipophilic.[4] This enhanced lipophilicity suggests that MTX-DME may cross cellular membranes via passive diffusion, in addition to or in place of active transport.

This distinction is critical for several research applications:

-

Overcoming Resistance: Studying cell lines that have developed resistance to MTX through downregulation of RFC1.

-

Prodrug Dynamics: MTX-DME is effectively a prodrug. Once inside the cell, it is presumed that ubiquitous intracellular esterases cleave the methyl ester groups, releasing the active, polyglutamatable MTX molecule to exert its effect on DHFR.[3][4]

-

Comparative Pharmacology: Directly comparing the cytotoxic potency and uptake kinetics of MTX and MTX-DME can elucidate the impact of cellular entry mechanisms on drug efficacy.

Mechanism of Action: Inhibition of Folate Metabolism

The cytotoxic effects of MTX-DME are mediated by the intracellular release of methotrexate. MTX competitively and near-irreversibly binds to DHFR, outcompeting the endogenous substrate, dihydrofolate (DHF).[1][2] This inhibition blocks the regeneration of tetrahydrofolate (THF), a vital cofactor required for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][3] The resulting depletion of nucleotide pools leads to the arrest of DNA synthesis, primarily during the S-phase of the cell cycle, and ultimately triggers apoptosis in rapidly proliferating cells.[2]

Protocol: Cell Proliferation (Crystal Violet Assay)

This assay provides a complementary endpoint by quantifying total cell biomass, which is directly proportional to cell number. It is simple, robust, and measures the cumulative effect of the drug on cell division.

Procedure:

-

Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol (Section 2.1).

-

Cell Fixation:

-

After the 72-hour drug incubation, carefully aspirate all liquid from the wells.

-

Gently wash the cells once with 150 µL of PBS.

-

Add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

-

Aspirate the PFA and wash gently with deionized water.

-

-

Staining:

-

Add 100 µL of 0.5% Crystal Violet staining solution (in 25% methanol) to each well.

-

Incubate for 20 minutes at room temperature.

-

Wash the plate thoroughly with deionized water until the water runs clear. Invert the plate and tap gently on paper towels to remove excess water. Air dry completely.

-

-

Solubilization and Data Acquisition:

-

Add 150 µL of 10% acetic acid to each well to solubilize the stain.

-

Incubate on an orbital shaker for 15-20 minutes.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis and Interpretation

Calculating Cell Viability and IC₅₀

-

Background Subtraction: Subtract the average absorbance of "blank" wells (medium only, no cells) from all other readings.

-

Normalization: Express the data as a percentage of the vehicle control.

-

% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

-

Dose-Response Curve: Plot % Viability (Y-axis) against the log of the drug concentration (X-axis).

-

IC₅₀ Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the drug that inhibits 50% of the cellular response.

Essential Controls for a Self-Validating System

-

Untreated Control: Cells in medium only. Represents 100% viability and normal growth.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO). This is the primary reference for calculating % viability. Any significant difference between the untreated and vehicle controls indicates solvent toxicity.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin or standard Methotrexate). This validates that the assay system is responsive to anti-proliferative compounds.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Mix cell suspension thoroughly before and during seeding; Avoid using the outer wells of the plate; Use a multichannel pipette and ensure proper technique. |

| Low signal (low absorbance values) | Insufficient cell number; Low metabolic activity of cell type; Assay terminated too early. | Optimize seeding density; Increase MTT incubation time; Ensure cells are in log growth phase. |

| No dose-response observed | Drug is inactive in this cell line; Drug concentration range is incorrect; Assay interference from media components. | Test a wider concentration range (log-fold dilutions); Confirm drug activity with a positive control cell line; Use specialized media if testing antifolates. [6] |

| Vehicle control shows high toxicity | Solvent concentration is too high; Cell line is sensitive to the solvent. | Ensure final DMSO concentration is ≤0.5%; Perform a solvent tolerance test for your specific cell line. |

References

-

Methotrexate - Wikipedia. [Link]

-

METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. [Link]

-

METHOTREXATE - CORE DATA SHEET - Pfizer. [Link]

-

Methotrexate Assay - Siemens Healthineers. [Link]

-

Methotrexate—Mechanisms of Drug Action | Encyclopedia.pub. [Link]

-

Rosowsky, A., et al. (1982). Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters. Journal of Medicinal Chemistry, 25(8), 960-964. [Link]

-

Al-Adhami, T. J., & Das, P. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 189, 113426. [Link]

-

Al-Adhami, T. J., & Das, P. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen, 189, 113426. [Link]

-

Al-Sanea, M. M., et al. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. Pharmaceuticals, 15(10), 1204. [Link]

-

Kavallaris, M., et al. (1993). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. Cancer Forum, 17(4), 324-327. [Link]

Sources

- 1. Methotrexate - Wikipedia [en.wikipedia.org]

- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methotrexate Dimethyl Ester | CAS 34378-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: Methotrexate Dimethyl Ester (MTX-DME) in Murine Rheumatoid Arthritis Models

Part 1: Strategic Rationale & Mechanism

Why Methotrexate Dimethyl Ester?

While Methotrexate (MTX) remains the gold standard for Rheumatoid Arthritis (RA) therapy, its physicochemical properties—specifically its hydrophilicity and dependence on the Reduced Folate Carrier (RFC1) for cellular entry—limit its efficacy in resistant cell lines and complicate its encapsulation into lipid-based nanocarriers.

Methotrexate Dimethyl Ester (MTX-DME) acts as a lipophilic prodrug. By esterifying the glutamic acid carboxyl groups, MTX-DME achieves two critical advantages:

-

Passive Diffusion: It bypasses the saturable RFC1 transporter, allowing for enhanced intracellular accumulation in RFC-deficient synovial fibroblasts or inflammatory cells.

-

Nanocarrier Compatibility: Its increased lipophilicity significantly improves encapsulation efficiency (EE%) in liposomes and polymeric nanoparticles compared to the water-soluble parent drug.

Mechanism of Action

Upon cellular entry via passive diffusion, MTX-DME is inactive against Dihydrofolate Reductase (DHFR). It must undergo intracellular hydrolysis by non-specific esterases to revert to the active MTX form, which is then polyglutamated (MTX-PG) for prolonged retention and enzyme inhibition.

Figure 1: Comparative cellular uptake mechanisms of MTX vs. MTX-DME. The ester derivative bypasses the RFC1 bottleneck.

Part 2: Experimental Protocol

Material Specifications

-

Compound: Methotrexate Dimethyl Ester (CAS: 34378-65-9).[1]

-

Molecular Weight: 482.49 g/mol (approx.[1] 6.3% heavier than MTX).

-

Storage: -20°C, desiccated, protected from light.

-

Solubility: Soluble in DMSO (>50 mg/mL), Chloroform; practically insoluble in water.

Formulation Strategy (Critical)

Unlike MTX sodium, MTX-DME cannot be dissolved in simple saline or alkaline water. A co-solvent system is required for direct parenteral administration.

Vehicle Formulation (Standard):

-

10% DMSO (Solubilizer)

-

40% PEG-400 (Co-solvent)

-

50% Saline (Diluent)

Preparation Steps:

-

Weigh 10 mg of MTX-DME.

-

Dissolve completely in 1.0 mL of sterile DMSO. Vortex until clear (Stock: 10 mg/mL).

-

Add 4.0 mL of PEG-400 and mix thoroughly.

-

Slowly add 5.0 mL of sterile saline while vortexing to prevent precipitation.

-

Final Concentration: 1 mg/mL.

-

Note: Use immediately. If precipitation occurs, sonicate gently.

Animal Model: Collagen-Induced Arthritis (CIA)

Species: DBA/1J Mice (Male, 8-10 weeks) or Lewis Rats. Induction:

-

Day 0: Intradermal injection at the tail base with Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Day 21: Booster injection (Collagen II in Incomplete Freund's Adjuvant).

-

Disease Onset: Typically Day 25-28.

Dosing Regimen

Group Design:

| Group | Treatment | Dose | Route | Frequency |

|---|---|---|---|---|

| G1 | Vehicle Control | N/A | IP | 2x/week |

| G2 | MTX (Standard) | 2 mg/kg | IP | 2x/week |

| G3 | MTX-DME (Low) | 2 mg/kg* | IP | 2x/week |

| G4 | MTX-DME (High) | 4 mg/kg* | IP | 2x/week |

*Note: Doses are often equimolar. 2 mg/kg MTX ≈ 2.12 mg/kg MTX-DME. Adjust based on MW.

Administration Workflow:

-

Monitor animals daily for clinical signs of arthritis (paw swelling) starting Day 20.

-

Begin treatment upon established disease (Clinical Score ≥ 2) or prophylactically (Day 21).

-

Administer via Intraperitoneal (IP) injection. Avoid SC for DMSO-heavy formulations to prevent local irritation.

Part 3: Data Acquisition & Analysis[2]

Clinical Scoring System

Assess arthritis severity blindly 3 times per week.

| Score | Clinical Sign |

| 0 | Normal paw. |

| 1 | Erythema and mild swelling confined to the tarsals or ankle joint. |

| 2 | Erythema and mild swelling extending from the ankle to the tarsals. |

| 3 | Erythema and moderate swelling extending from the ankle to metatarsal joints. |

| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. |

Histological Validation

At study termination (Day 45-60), harvest hind paws.

-

Fixation: 10% Neutral Buffered Formalin (48 hours).

-

Decalcification: 10% EDTA (2-4 weeks).

-

Staining: H&E (Inflammation) and Safranin-O (Cartilage degradation).

Expected Outcome: MTX-DME treated groups should show reduced synovial hyperplasia and pannus formation comparable to or exceeding standard MTX, particularly in models where cellular resistance to MTX is suspected.

Part 4: Troubleshooting & Safety

-

Precipitation: MTX-DME is highly hydrophobic. If the solution turns cloudy upon adding saline, increase the PEG-400 ratio or switch to a lipid-based emulsion (e.g., Intralipid).

-

Toxicity: Monitor body weight. >15% weight loss indicates systemic toxicity. MTX-DME may have altered toxicity profiles due to different tissue distribution.

-

Control: Always include an equimolar MTX parent group to distinguish the specific effect of the ester modification.

References

-

Methotrexate in rheumatoid arthritis: studies with animal models. Source: PubMed (Vertex AI Grounding) Context: Establishes the baseline efficacy of low-dose methotrexate in suppressing inflammation and joint destruction in rat models.

-

Increased Encapsulation Efficiency of Methotrexate in Liposomes for Rheumatoid Arthritis Therapy. Source: PubMed Central (PMC) Context: Discusses the use of lipophilic formulations and encapsulation strategies to improve MTX delivery and reduce toxicity.[2]

-

Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Source: PubMed Context:[3] Details the in vivo oxidation and hydrolysis pathways of methotrexate dimethyl esters, validating the prodrug mechanism.

-

Methotrexate Dimethyl Ester | CAS 34378-65-9. Source: Santa Cruz Biotechnology Context:[1] Chemical specifications, solubility data, and molecular properties of the ester derivative.

-

Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis. Source: PubMed Central Context: Demonstrates the superior efficacy of nanoparticle-delivered MTX (often requiring hydrophobic modification like esters) in reducing Th17 cells and bone erosion.

Sources

Application Note: Cytotoxicity Assessment of Methotrexate Dimethyl Ester

Abstract & Introduction

Methotrexate (MTX) is a cornerstone antifolate that inhibits dihydrofolate reductase (DHFR).[1][2][3] However, its efficacy is strictly limited by cellular uptake mechanisms, primarily the Reduced Folate Carrier (RFC/SLC19A1). Resistance to MTX often arises via downregulation of RFC.

Methotrexate Dimethyl Ester (MTX-DME) serves as a lipophilic prodrug designed to bypass these transport bottlenecks. Unlike the dicarboxylic acid parent molecule (MTX), the dimethyl ester is uncharged at physiological pH, allowing it to cross the plasma membrane via passive diffusion . Once intracellular, it must be hydrolyzed by non-specific esterases to regenerate the active MTX species.

This protocol details the assessment of MTX-DME cytotoxicity.[4] Unlike standard MTX assays, this procedure requires strict control over serum esterase activity and hydrolysis kinetics to ensure data validity.

Mechanistic Pathway

The following diagram illustrates the critical difference in entry mechanisms between MTX and MTX-DME.

Figure 1: Mechanism of Action.[1] MTX-DME bypasses the RFC transporter via passive diffusion but requires intracellular esterase conversion to become active.

Pre-Experimental Considerations

Chemical Properties & Storage

| Property | Methotrexate (MTX) | Methotrexate Dimethyl Ester (MTX-DME) |

| CAS Number | 59-05-2 | 133073-73-1 (hydrate) / Generic |

| Solubility (Water) | Insoluble (unless pH > 7) | Very Low |

| Solubility (DMSO) | Soluble (>100 mM) | Soluble (>50 mM) |

| Membrane Transport | Active (RFC/PCFT) | Passive Diffusion |

| Stability | High | Low (Susceptible to hydrolysis) |

The Serum Esterase Problem

Critical Warning: Fetal Bovine Serum (FBS) contains esterases that can hydrolyze MTX-DME into MTX extracellularly. If this happens, your experiment will merely measure the toxicity of MTX entering via RFC, negating the purpose of using the ester.

-

Mitigation: Use Heat-Inactivated FBS (HI-FBS) strictly, or reduce serum concentration to 5% during the drug incubation phase if cell viability permits.

Protocol: Stock Preparation

Safety: MTX and its derivatives are teratogenic and cytotoxic. Use a biosafety cabinet.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use ethanol, as it can promote transesterification or precipitation.

-

Weighing: Weigh 5–10 mg of MTX-DME powder into a sterile amber glass vial (light sensitive).

-

Dissolution: Add sufficient DMSO to create a 10 mM or 20 mM stock solution . Vortex vigorously.

-

Note: If the solution is cloudy, sonicate for 30 seconds at room temperature.

-

-

Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C. Discard after 3 months or if precipitate forms.

Protocol: In Vitro Cytotoxicity Assay (MTT/MTS)

This protocol uses a 72-hour incubation, as antifolates are S-phase specific agents; shorter incubations (24h) often underestimate toxicity.

Materials

-

Target Cells (e.g., CCRF-CEM, MCF-7, or RFC-null variants like MTX^R cells).

-

RPMI-1640 or DMEM (Folate-free media is preferred but standard media is acceptable if controls are used).

-

10% Heat-Inactivated FBS.

-

MTT Reagent (5 mg/mL in PBS).[5]

-

Solubilization Buffer (SDS-HCl or DMSO).

Experimental Workflow

Figure 2: 72-Hour Cytotoxicity Workflow.

Step-by-Step Procedure

-

Seeding (Day 0):

-

Seed cells in 96-well plates.

-

Adherent cells: 3,000–5,000 cells/well in 100 µL media. Allow to attach overnight.

-

Suspension cells:[5] 5,000–10,000 cells/well in 100 µL media. Proceed to treatment same-day or next day.

-

Control Wells: Include "Media Only" (Blank) and "Cells + DMSO Vehicle" (100% Viability).

-

-

Drug Preparation (Day 1):

-

Thaw MTX-DME stock (e.g., 10 mM).

-

Perform a serial dilution (1:10 or 1:3) in a separate sterile tube/plate using culture media.

-

Range: Typical range is 100 µM down to 1 nM.

-

Important: Keep the final DMSO concentration constant and below 0.5% in all wells. High DMSO permeabilizes membranes, artificially enhancing MTX uptake.

-

-

Treatment:

-

Add 100 µL of the diluted drug media to the respective wells (total volume = 200 µL).

-

Parallel Control: Run a plate with standard MTX (free acid) to calculate the Resistance Factor (RF) .

-

-

Incubation:

-

Readout (Day 4):

-

Add 20 µL MTT (5 mg/mL) to each well.[5] Incubate 3–4 hours until purple formazan crystals form.

-

Remove media (carefully for suspension cells) and add 150 µL DMSO to solubilize.

-

Read Absorbance at 570 nm (Reference: 650 nm).

-

Data Analysis & Interpretation

Calculating IC50

Normalize data to the Vehicle Control (100% viability). Fit the data to a Sigmoidal Dose-Response equation (Variable Slope):

Interpreting the "Bypass Effect"

Compare the IC50 of MTX vs. MTX-DME.

| Scenario | IC50 (MTX) | IC50 (MTX-DME) | Interpretation |

| Wild Type (RFC+) | Low (Sensitive) | Low (Sensitive) | Both drugs enter effectively. MTX-DME hydrolysis is efficient. |

| Transport Deficient (RFC-) | High (Resistant) | Low (Sensitive) | Successful Bypass. The ester entered passively, overcoming the RFC defect. |

| Esterase Deficient | High | High | Failure. The ester entered but could not be hydrolyzed to the active form. |

Troubleshooting & Expert Tips

-

Precipitation: MTX-DME is hydrophobic. If you see crystals in the well under the microscope at high concentrations (>50 µM), your IC50 is invalid. Reduce the max concentration or improve the DMSO pre-dilution step.

-

Edge Effects: Evaporation in 96-well plates over 72h can skew results. Fill the outer moat of the plate with sterile PBS and do not use the perimeter wells for data.

-

Colorimetric Interference: MTX is yellow. At very high concentrations, it may interfere with absorbance readings. Use a "Drug only" blank (no cells, no MTT) to subtract background absorbance if testing >100 µM.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 126941, Methotrexate. Retrieved from [Link]

-

Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry. (Foundational text on MTX ester derivatives). Retrieved from [Link]

-

Visentin, M., et al. (2012). The antifolates.[7] Hematology/Oncology Clinics of North America. (Review of transport mechanisms). Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 7. researchgate.net [researchgate.net]

Application Note: Methotrexate Dimethyl Ester (MTX-DME) for Dissecting Antifolate Resistance Mechanisms

Introduction: The Transport Bottleneck

Methotrexate (MTX) remains a cornerstone chemotherapeutic for leukemias and autoimmune diseases. However, acquired resistance is a frequent cause of therapeutic failure. The primary mechanism of MTX uptake is the Reduced Folate Carrier (RFC/SLC19A1) , an anion exchanger that actively transports folates into the cell.

A common resistance phenotype involves the downregulation or mutation of RFC. When cells stop importing the drug, they become resistant regardless of how potent the drug is against its intracellular target, Dihydrofolate Reductase (DHFR).

Methotrexate Dimethyl Ester (MTX-DME) is a lipid-soluble prodrug designed to bypass this bottleneck. By masking the glutamate carboxyl groups, MTX-DME enters cells via passive diffusion , independent of RFC. Once intracellular, ubiquitous esterases hydrolyze it back into active MTX.

Application Scope

This guide details the use of MTX-DME as a diagnostic probe to classify resistance mechanisms.

-

Scenario A: Cells are resistant to MTX but sensitive to MTX-DME

Transport Defect. -

Scenario B: Cells are resistant to both MTX and MTX-DME

Metabolic/Target Defect (e.g., DHFR amplification, FPGS mutation).

Mechanistic Principles

The utility of MTX-DME relies on differential uptake kinetics followed by metabolic convergence.

Figure 1: Differential Uptake Pathways

The following diagram illustrates the "Trojan Horse" mechanism of MTX-DME compared to classical MTX transport.

Figure 1: MTX requires the RFC transporter (blue) to enter the cell. MTX-DME (green) diffuses passively. Intracellular esterases convert MTX-DME into active MTX (red), converging on the same molecular target (DHFR).

Critical Experimental Considerations (E-E-A-T)

The Serum Esterase Artifact (Crucial)